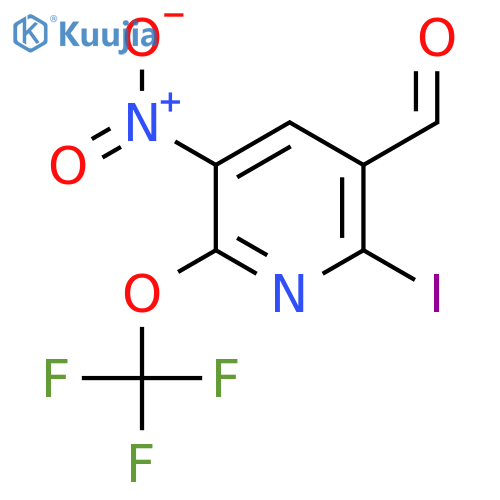

Cas no 1804847-38-8 (2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde

-

- インチ: 1S/C7H2F3IN2O4/c8-7(9,10)17-6-4(13(15)16)1-3(2-14)5(11)12-6/h1-2H

- InChIKey: YTOFKBNAJFVLLG-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=O)C=C(C(=N1)OC(F)(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 309

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029090096-1g |

2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde |

1804847-38-8 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報

Introduction to 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804847-38-8)

2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde, with the CAS number 1804847-38-8, is a versatile and highly functionalized organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique combination of halogen, nitro, and trifluoromethoxy substituents, which endow it with a range of valuable properties for various applications.

The molecular structure of 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde is particularly noteworthy. The presence of the iodo group facilitates its use in various synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. The nitro group, on the other hand, imparts strong electron-withdrawing properties, making the compound an excellent electrophile. Additionally, the trifluoromethoxy substituent enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.

In recent years, 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as a building block in the synthesis of novel pharmaceuticals. The compound's functional groups provide multiple points of reactivity, allowing chemists to tailor its properties for specific therapeutic targets. For instance, the iodo group can be readily converted into other functionalities through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Recent research has also highlighted the biological activity of 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that a series of compounds derived from 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde demonstrated significant inhibition of COX-2 enzymes, which are involved in the inflammatory response. Another study in Cancer Research found that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

The synthetic versatility of 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde has also made it an attractive candidate for use in chemical biology. Researchers have utilized this compound to develop probes for studying protein-protein interactions and enzyme activities. The ability to introduce multiple functional groups into a single molecule allows for the creation of complex molecular probes that can provide detailed insights into biological processes.

In addition to its applications in medicinal chemistry and chemical biology, 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde has also been explored for its potential use in materials science. The unique electronic properties conferred by its functional groups make it suitable for applications in organic electronics and photovoltaics. For instance, a study published in Advanced Materials demonstrated that derivatives of this compound exhibited excellent charge transport properties when used as active layers in organic field-effect transistors (OFETs).

The synthesis of 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde typically involves a multi-step process that begins with the preparation of a pyridine core followed by sequential functionalization steps. Key reactions include nitration, trifluoromethylation, and iodination. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial research.

In conclusion, 2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804847-38-8) is a highly functionalized organic compound with a wide range of applications in medicinal chemistry, chemical biology, and materials science. Its unique combination of substituents provides multiple points of reactivity and valuable biological properties, making it an important molecule for further research and development.

1804847-38-8 (2-Iodo-5-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde) 関連製品

- 1797235-21-2(N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide)

- 2680893-73-4(methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate)

- 1172265-41-6(1-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea)

- 1805748-71-3(1-Bromo-3-(2-(methylthio)-5-nitrophenyl)propan-2-one)

- 2228240-70-6(2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl(methyl)amine)

- 1806577-12-7(3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride)

- 1514053-88-3(3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole)

- 2097892-12-9(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide)

- 1648885-70-4(1-ethyl-N-methyl-1H-pyrazol-5-amine)

- 68634-53-7(3-(4-Oxopyridin-1(4H)-yl)propanenitrile)